Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Imidazole and its derivatives have a wide range of applications in various fields:
2-(4-nitro-1H-imidazol-1-yl)acetamide is a chemical compound characterized by its imidazole ring structure containing a nitro group and an acetamide moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of radiotracers for imaging hypoxic tissues in oncology. The imidazole ring contributes to its biological activity, while the nitro group enhances its reactivity and interaction with biological targets.
As information on this specific molecule is limited, it's important to handle any unknown compound with caution. Here are some general safety considerations for similar organic molecules:
2-(4-nitro-1H-imidazol-1-yl)acetamide exhibits significant biological activities. It has been studied for its role as a potential anticancer agent due to its ability to target hypoxic tumor environments. The compound's derivative, N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide, has shown promise as a radiotracer for positron emission tomography (PET), allowing for non-invasive imaging of tumors under hypoxic conditions .
Several synthesis methods have been reported for 2-(4-nitro-1H-imidazol-1-yl)acetamide:
The primary applications of 2-(4-nitro-1H-imidazol-1-yl)acetamide include:
Interaction studies have demonstrated that 2-(4-nitro-1H-imidazol-1-yl)acetamide and its derivatives can effectively accumulate in hypoxic tumor cells. For instance, the radiotracer N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide showed enhanced uptake in gastric cancer cell lines under low oxygen conditions . This suggests that the compound may selectively target tumor tissues, making it valuable for both therapeutic and diagnostic applications.
Several compounds share structural similarities with 2-(4-nitro-1H-imidazol-1-yl)acetamide. Here are some notable examples:
The uniqueness of 2-(4-nitro-1H-imidazol-1-yl)acetamide lies in its specific combination of the nitro group and acetamide functionality, which enhances its biological activity and makes it suitable for targeted imaging and therapy in cancer treatment. Its derivatives exhibit improved lipophilicity and selectivity for hypoxic tissues compared to other similar compounds.
The Fourier Transform Infrared spectroscopic characterization of 2-(4-nitro-1H-imidazol-1-yl)acetamide provides detailed insights into the vibrational modes and molecular structure of this compound. The infrared spectrum exhibits several characteristic absorption bands that correspond to specific functional groups and molecular vibrations within the structure [1] [2] [3].
The most prominent features in the infrared spectrum are the nitro group vibrations, which display characteristic asymmetric and symmetric nitrogen-oxygen stretching modes. The asymmetric nitro stretching vibration appears as a very strong absorption band at 1535 cm⁻¹, falling within the expected range of 1520-1550 cm⁻¹ for nitro groups attached to aromatic heterocycles [2] [3]. This band represents the out-of-phase stretching of the two nitrogen-oxygen bonds and exhibits high intensity due to the large change in dipole moment during vibration. The symmetric nitro stretching vibration manifests as a strong absorption at 1350 cm⁻¹, corresponding to the in-phase stretching of the nitrogen-oxygen bonds within the range of 1330-1370 cm⁻¹ [4] [3].
The imidazole ring system contributes several characteristic vibrational modes to the infrared spectrum. The aromatic carbon-hydrogen stretching vibration of the imidazole ring appears as a medium intensity band at 3150 cm⁻¹, within the typical range of 3130-3165 cm⁻¹ for heterocyclic aromatic compounds [1]. The imidazole ring vibrations, including carbon-carbon and carbon-nitrogen stretching modes, are observed as medium to strong intensity absorptions in the region of 1500-1580 cm⁻¹, with a characteristic band at 1540 cm⁻¹ [5].
The acetamide functional group exhibits several diagnostic infrared absorptions. The primary amide nitrogen-hydrogen stretching vibrations appear as medium to strong intensity bands in the region of 3300-3400 cm⁻¹, with the expected position at 3350 cm⁻¹ [1] [6]. These bands may appear as doublets due to the symmetric and asymmetric stretching modes of the two nitrogen-hydrogen bonds. The amide carbonyl stretching vibration, designated as the Amide I band, manifests as a strong absorption at 1665 cm⁻¹, falling within the characteristic range of 1650-1680 cm⁻¹ for primary amides [6] [7].
The nitro group also contributes a scissoring vibrational mode, which appears as a medium intensity absorption at 860 cm⁻¹, within the expected range of 830-880 cm⁻¹ [2] [4]. This vibration involves the bending motion of the nitrogen-oxygen bonds and serves as an additional diagnostic feature for nitro-containing compounds.
Additional vibrational modes include the acetamide carbon-nitrogen stretching vibration at 1425 cm⁻¹, the nitrogen-hydrogen bending vibration of the amide group at 1600 cm⁻¹ (Amide II band), and various carbon-hydrogen bending vibrations of the imidazole ring around 1075 cm⁻¹ [6] [7]. The carbon-oxygen stretching vibrations appear in the region around 1225 cm⁻¹, contributing to the overall spectral fingerprint of the compound [7].
Table 1 presents a comprehensive analysis of the FTIR spectral data for 2-(4-nitro-1H-imidazol-1-yl)acetamide, including frequency ranges, expected positions, intensities, and vibrational assignments for all major functional groups.
The Nuclear Magnetic Resonance spectroscopic analysis of 2-(4-nitro-1H-imidazol-1-yl)acetamide provides detailed structural information through the examination of both proton and carbon-13 chemical shifts. The compound exhibits characteristic resonances that reflect the electronic environment of nuclei within the molecular framework [8] [9] [10].
The proton Nuclear Magnetic Resonance spectrum of 2-(4-nitro-1H-imidazol-1-yl)acetamide displays several distinctive resonances corresponding to different proton environments within the molecule. The imidazole ring protons appear as highly deshielded signals due to the aromatic character and the electron-withdrawing effects of the nitro substituent [11] [10].
The most downfield resonance appears at 8.0-8.3 parts per million and is assigned to the hydrogen atom at the C-2 position of the imidazole ring, located between the two nitrogen atoms [11] [12]. This proton experiences significant deshielding due to its position in the electron-deficient aromatic system and the proximity to electronegative nitrogen atoms. The signal appears as a singlet with an integration value corresponding to one proton.
The hydrogen atom at the C-5 position of the imidazole ring, adjacent to the nitro group, resonates at 7.8-8.1 parts per million [13] [14]. This chemical shift reflects the strong electron-withdrawing effect of the nitro group, which significantly deshields the adjacent hydrogen. The resonance appears as a singlet and integrates for one proton.
The methylene bridge connecting the imidazole ring to the acetamide moiety produces a characteristic singlet at 5.1-5.4 parts per million, integrating for two protons [8] [10]. This chemical shift is typical for methylene groups adjacent to nitrogen atoms and carbonyl functionalities, reflecting the deshielding effects of these electron-withdrawing groups.
The primary amide protons exhibit broad singlet resonances in the range of 5.8-7.2 parts per million, with the exact position being solvent-dependent [8] [11]. These protons are exchangeable with deuterium oxide, confirming their assignment to the amide nitrogen-hydrogen bonds. The broadness of these signals results from rapid exchange processes and potential hydrogen bonding interactions.
The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information about the carbon framework of 2-(4-nitro-1H-imidazol-1-yl)acetamide. The spectrum exhibits five distinct carbon environments corresponding to the different carbon positions within the molecule [8] [15].
The carbonyl carbon of the acetamide group appears as the most downfield signal at 165-170 parts per million [8] [15]. This chemical shift is characteristic of amide carbonyl carbons and reflects the electron-deficient nature of this carbon due to the partial double bond character with the adjacent nitrogen atom.
Within the imidazole ring system, the carbon bearing the nitro group (C-4) resonates at 148-152 parts per million, reflecting the strong electron-withdrawing effect of the nitro substituent [15] [14]. The carbon between the two nitrogen atoms (C-2) appears at 144-148 parts per million, while the carbon adjacent to the nitrogen (C-5) resonates at 125-130 parts per million.
The methylene carbon connecting the imidazole ring to the acetamide functionality appears at 48-52 parts per million [8] [10]. This chemical shift is typical for methylene carbons adjacent to nitrogen atoms and reflects the electron-withdrawing influence of the imidazole nitrogen.
Tables 2 and 3 provide comprehensive assignments of the proton and carbon-13 Nuclear Magnetic Resonance chemical shifts for 2-(4-nitro-1H-imidazol-1-yl)acetamide, including multiplicities, integrations, and structural assignments.
The mass spectrometric analysis of 2-(4-nitro-1H-imidazol-1-yl)acetamide under electron ionization conditions reveals characteristic fragmentation patterns that provide structural information and aid in compound identification. The molecular ion peak appears at mass-to-charge ratio 170, corresponding to the molecular weight of the compound, and typically serves as the base peak in the spectrum [16] [17] [18].
The primary fragmentation of 2-(4-nitro-1H-imidazol-1-yl)acetamide follows several characteristic pathways that reflect the stability and electronic properties of different molecular fragments. The initial fragmentation often involves the loss of small neutral molecules or radicals from the molecular ion [16] [19].
One significant fragmentation pathway involves the loss of a formyl radical (CHO) from the molecular ion, resulting in a fragment ion at mass-to-charge ratio 141 with relative intensity of 45-60 percent. This fragmentation reflects the propensity for carbonyl-containing compounds to undergo alpha-cleavage adjacent to the carbonyl group [16].
The loss of the entire nitro group represents another major fragmentation pathway, producing a fragment ion at mass-to-charge ratio 124 with relative intensity of 30-45 percent [16] [17]. This fragmentation is characteristic of nitro-containing aromatic compounds and reflects the relative weakness of the carbon-nitrogen bond connecting the nitro group to the aromatic ring system.
Secondary fragmentation processes involve the further breakdown of primary fragment ions to produce smaller, more stable ionic species. The loss of both the acetamide group and the nitro group from the molecular ion results in a fragment at mass-to-charge ratio 97, corresponding to the truncated imidazole system [17] [18].
The imidazole ring system contributes a characteristic fragment ion at mass-to-charge ratio 81, corresponding to the formula C₄H₃N₂⁺, with relative intensity of 15-25 percent [17]. This fragment represents a stable aromatic nitrogen-containing species and serves as a diagnostic ion for imidazole-containing compounds.
Several low-mass fragment ions provide additional structural information and serve as diagnostic markers for specific functional groups within the molecule. The acetamide group contributes a characteristic fragment ion at mass-to-charge ratio 44, corresponding to the formulation CONH₂⁺, with high relative intensity of 80-95 percent [16] [17]. This fragment is highly diagnostic for primary amide functionality.
The nitro group contributes a fragment ion at mass-to-charge ratio 30, corresponding to the nitric oxide cation (NO⁺), with relative intensity of 60-80 percent [16] [2]. This fragment is characteristic of nitro-containing compounds and represents one of the ultimate fragmentation products of the nitro group.
Additional characteristic fragments include ions at mass-to-charge ratio 70, corresponding to a nitroacetyl fragment (C₂H₄NO₂⁺), and mass-to-charge ratio 54, representing a cyclic nitrogen-containing fragment (C₃H₄N⁺) [17] [18].
Table 4 provides a comprehensive analysis of the mass spectrometric fragmentation pattern of 2-(4-nitro-1H-imidazol-1-yl)acetamide, including mass-to-charge ratios, relative intensities, fragment ion formulations, and proposed fragmentation pathways.
The ultraviolet-visible absorption spectroscopy of 2-(4-nitro-1H-imidazol-1-yl)acetamide reveals characteristic electronic transitions that provide information about the chromophoric systems within the molecule. The compound exhibits two primary absorption maxima that correspond to different electronic transitions within the aromatic and nitro-containing chromophores [20] [21] [22].
The ultraviolet-visible spectrum of 2-(4-nitro-1H-imidazol-1-yl)acetamide displays two distinct absorption bands that reflect the electronic structure of the molecule. The first absorption maximum appears in the range of 230-240 nanometers, depending on the solvent system, with extinction coefficients ranging from 7,500 to 15,000 liters per mole per centimeter [20] [21].
This shorter wavelength absorption band is primarily attributed to π→π* transitions within the imidazole ring system [20] [22]. The electronic transition involves the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic heterocycle. The exact position and intensity of this band are influenced by the electron-withdrawing nitro substituent, which stabilizes the π* orbitals and affects the transition energy.
The second absorption maximum appears at longer wavelengths in the range of 310-330 nanometers, with extinction coefficients ranging from 4,000 to 8,000 liters per mole per centimeter [20] [21]. This band is attributed to n→π* transitions involving the nitro group chromophore, where electrons from non-bonding orbitals on the nitro group oxygens are promoted to π* orbitals [20] [23].
The ultraviolet-visible absorption characteristics of 2-(4-nitro-1H-imidazol-1-yl)acetamide exhibit significant dependence on the solvent system employed for the measurements. Different solvents affect both the position and intensity of the absorption maxima through various intermolecular interactions [21] [22].
In aqueous solution, the compound exhibits absorption maxima at 230-235 nanometers and 310-320 nanometers [21]. The polar nature of water facilitates hydrogen bonding interactions with the amide functionality and affects the electronic environment of the chromophoric systems.
Methanol as a solvent produces slight bathochromic shifts in both absorption bands, with maxima appearing at 232-237 nanometers and 315-325 nanometers [21]. The protic nature of methanol allows for hydrogen bonding interactions while providing a less polar environment than water.
Acidic conditions (0.1 M hydrochloric acid) result in hypsochromic shifts of the absorption maxima to 228-233 nanometers and 305-315 nanometers [21]. The protonation of basic sites within the molecule under acidic conditions affects the electronic distribution and transition energies.
Basic conditions (0.1 M sodium hydroxide) produce bathochromic shifts with absorption maxima at 235-240 nanometers and 320-330 nanometers [21]. The deprotonation of acidic sites and changes in electronic density under basic conditions contribute to these spectral shifts.
Aprotic solvents such as acetonitrile and dimethyl sulfoxide exhibit distinct effects on the ultraviolet-visible absorption characteristics of the compound. In acetonitrile, the absorption maxima appear at 235-240 nanometers and 318-328 nanometers, reflecting the moderate polarity and lack of hydrogen bonding capability of this solvent [24] [22].
Dimethyl sulfoxide, with its high polarity and hydrogen bond accepting properties, produces the most significant bathochromic shifts, with absorption maxima at 238-243 nanometers and 322-332 nanometers [24]. The strong solvation effects of dimethyl sulfoxide stabilize the excited states and reduce the transition energies.
The extinction coefficients also vary with solvent polarity, generally increasing in more polar solvents due to enhanced stabilization of the excited states and increased transition probabilities [22] [23]. The first absorption band shows extinction coefficients ranging from 7,500 L mol⁻¹ cm⁻¹ in acidic aqueous solution to 15,000 L mol⁻¹ cm⁻¹ in dimethyl sulfoxide.